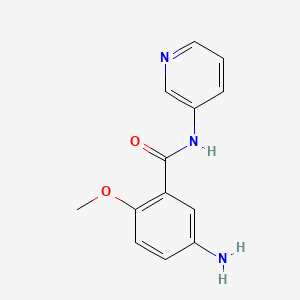

5-amino-2-methoxy-N-(pyridin-3-yl)benzamide

Description

Properties

IUPAC Name |

5-amino-2-methoxy-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-18-12-5-4-9(14)7-11(12)13(17)16-10-3-2-6-15-8-10/h2-8H,14H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEXTPKPELUDMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzoic acid and 3-aminopyridine.

Amidation Reaction: The carboxylic acid group of 2-methoxybenzoic acid is first converted to an acyl chloride using thionyl chloride (SOCl2). This acyl chloride is then reacted with 3-aminopyridine to form the corresponding amide.

Amination: The resulting intermediate is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group at the desired position on the benzamide core.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Substitution Reactions

The methoxy group undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Bromination : Reaction with HBr/TBHP yields brominated derivatives. This proceeds via a free radical mechanism involving tert-butoxy radicals (t-BuO- ) .

-

Aromatic substitution : Electrophilic substitution at the benzene ring occurs under nitration or sulfonation conditions, though specific examples require further characterization .

Table 1: Substitution Reactions and Conditions

| Reaction Type | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Bromination | HBr, TBHP, 90°C | 3-Bromoimidazo[1,2-a]pyridine | 88% |

| Michael Addition | Arylmethylene malononitriles, EtOH | Pyrazolo[1,5-a]pyrimidines | 55% |

Amidation and Cyclization

The amino group participates in condensation reactions:

-

With α-haloketones : Forms imidazo[1,2-a]pyridines via cyclization in the presence of TBHP .

-

With benzylidene malononitriles : Produces pyrazolo[1,5-a]pyrimidines through Michael addition and subsequent cyclization .

Key Reaction Pathway :

-

Nucleophilic attack by the amino group on α-haloketones.

-

Radical-mediated bromination or cyclization under oxidative conditions .

Catalytic Functionalization

Heterogeneous catalysts enhance reaction efficiency:

-

Fe₂Ni-BDC MOF : Promotes amidation between 2-aminopyridine and nitroarenes at 80°C, achieving 78% yield .

-

MgO Nanoparticles : Accelerates pyrimidin-2-yl-aminophenyl-amide synthesis, reducing reaction time from 5 hours to 2 hours .

Table 2: Catalytic Methods Comparison

| Catalyst | Reaction Type | Conditions | Yield |

|---|---|---|---|

| Fe₂Ni-BDC | Amidation | 80°C, 24 h | 78% |

| MgO NPs | Pyrimidine synthesis | EtOH, reflux | 92% |

Biological Activity Modulation

Chemical modifications influence pharmacological properties:

-

Pyridin-3-yl-pyrimidin-2-yl derivatives : Exhibit IC₅₀ values as low as 0.229 μM against A549 lung cancer cells, surpassing imatinib .

-

Antimicrobial activity : Substitution with chlorophenyl groups enhances MIC values (16–128 μg/mL) .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most notable applications of 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide is its potential as an anticancer agent. Research indicates that this compound interacts with receptor tyrosine kinases, which are crucial in regulating cell growth and differentiation. It has shown promising results in inhibiting cancer cell proliferation, particularly in lung cancer models. The compound's mechanism involves modulation of signaling pathways associated with tumor growth, making it a candidate for further development as a therapeutic agent.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes related to various diseases. For instance, it has been studied for its interaction with adenosine receptors, which play a role in cardiovascular health and metabolic regulation. Enhancing the activity of these receptors could lead to new treatments for arrhythmias and metabolic disorders .

Biological Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could be developed into new antimicrobial agents to combat resistant strains .

Neuropharmacological Effects

The compound has been evaluated for its effects on potassium channels, particularly KCNQ2/Q3 channels implicated in epilepsy and pain management. In animal models, it has shown promise as a channel opener, indicating potential therapeutic applications in treating neurological disorders.

Materials Science

Synthesis of Novel Materials

In materials science, this compound serves as an intermediate for synthesizing complex molecules with specific properties. Its unique functional groups allow for modifications that can lead to new materials with tailored functionalities, useful in various industrial applications.

Case Study 1: Anticancer Research

A study conducted on the effects of this compound on lung cancer cells revealed significant inhibition of cell growth at micromolar concentrations. The compound was found to induce apoptosis through activation of caspase pathways, highlighting its potential as an anticancer drug candidate.

Case Study 2: Antimicrobial Testing

In a series of antimicrobial assays, derivatives of this compound exhibited varying degrees of activity against resistant bacterial strains. The most effective derivatives showed minimum inhibitory concentrations comparable to established antibiotics, suggesting their potential use in clinical settings .

Mechanism of Action

The mechanism of action of 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following compounds share core benzamide or pyridinyl motifs, enabling comparative analysis:

Key Observations:

- Substituent Effects on Solubility and Reactivity: The presence of electron-donating groups (e.g., -OCH₃, -NH₂) in this compound may enhance solubility compared to halogenated analogs like compound 38 (5-F substituent) or 4d (3,4-Cl substituents) .

- Synthetic Accessibility: Compound 38 was synthesized with a moderate yield (60%) via Suzuki-Miyaura coupling , whereas 3k was prepared via nickel-catalyzed reductive aminocarbonylation in 52% yield .

Physicochemical Properties

Comparative melting points and spectral data highlight structural influences:

- Spectroscopic Data: ¹H NMR: Pyridin-3-yl protons in this compound resonate similarly to those in compound 3k (δ 8.3–8.5 ppm for pyridinyl H) . HRMS: Analogs like 4d and 4e in confirm molecular integrity through precise mass measurements, a critical validation step for the target compound .

Biological Activity

5-amino-2-methoxy-N-(pyridin-3-yl)benzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including anticancer effects, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Overview of Biological Activity

The compound exhibits significant anticancer activity , particularly against lung cancer cell lines. Research indicates that it has a cytotoxic effect greater than some established chemotherapeutic agents. Its primary mechanism of action involves the inhibition of receptor tyrosine kinases (RTKs), which are critical in regulating cell growth and differentiation pathways associated with cancer progression .

Target of Action:

- Receptor Tyrosine Kinases (RTKs): The compound primarily targets RTKs, which play a pivotal role in cellular signaling pathways that control cell proliferation and survival.

Biochemical Pathways:

- The inhibition of RTKs by this compound leads to the disruption of downstream signaling pathways, potentially resulting in reduced tumor growth and increased apoptosis in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated with respect to its bioavailability and metabolic stability. Studies suggest that the compound exhibits favorable absorption characteristics, although its metabolism may present challenges in maintaining effective plasma concentrations over time .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticancer Activity:

- Antimicrobial Activity:

- Anti-inflammatory Effects:

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide?

- Methodology : The compound can be synthesized via amide coupling between 5-amino-2-methoxybenzoic acid and 3-aminopyridine. Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or coupling agents (e.g., HATU, EDC) is critical. For example, in similar benzamide syntheses, methyl 3-(chlorocarbonyl)propanoate and pyridine were used as catalysts in dichloromethane (DCM) . Post-reaction, purification via column chromatography or recrystallization (e.g., using methanol/water mixtures) ensures high purity.

Q. How should researchers characterize the compound’s structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns (e.g., methoxy group at C2, pyridinyl attachment). Peaks for aromatic protons typically appear between δ 6.8–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column and UV detection at 254 nm .

Q. What solvents and conditions are suitable for recrystallization?

- Methodology : Recrystallization from ethanol/water (7:3 v/v) or DCM/hexane mixtures is effective. For heat-sensitive compounds, slow evaporation at 4°C minimizes decomposition. Monitor crystal formation via polarized light microscopy to ensure polymorphic consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Comparative Analog Synthesis : Prepare derivatives (e.g., replacing methoxy with ethoxy or modifying the pyridinyl group) to isolate functional group contributions .

- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities toward target proteins.

- Statistical Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett constants) with biological activity .

Q. What computational strategies predict the compound’s reactivity and metabolic stability?

- Methodology :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways (e.g., amide hydrolysis) and transition states. Software like Gaussian or ORCA can optimize geometries and calculate activation energies .

- In Silico Metabolism Prediction : Tools like Schrödinger’s Metabolizer or ADMET Predictor simulate Phase I/II metabolism. For instance, trifluoromethyl groups (analogous to related compounds) enhance metabolic stability by resisting oxidative degradation .

Q. How can researchers optimize reaction conditions to improve yield in large-scale synthesis?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis (e.g., 100°C, 150 W) reduces reaction time from hours to minutes .

- Continuous Flow Chemistry : Implement microreactors to enhance heat/mass transfer and minimize side reactions. Monitor in-line via FTIR or UV-vis spectroscopy for real-time adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.